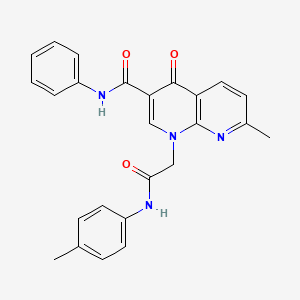
7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H22N4O3 and its molecular weight is 426.476. The purity is usually 95%.
BenchChem offers high-quality 7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
7-Methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide and its derivatives exhibit significant antimicrobial properties. For instance, compounds with a similar structure have been synthesized and shown to have notable antimicrobial effects against various pathogens. These compounds, including some chiral linear carboxamides with incorporated peptide linkage, have been tested for their antimicrobial properties, indicating their potential in addressing bacterial infections (Khalifa, Amr, Al-Omar, & Nossier, 2016).
Cytotoxic Activity
Compounds related to 7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide have been found to exhibit cytotoxic activity, particularly against cancer cells. Studies on carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have demonstrated potent cytotoxicity against murine leukemia and Lewis lung carcinoma, showcasing their potential as antitumor agents (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds similar to 7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide have been a focus of various studies. These studies provide insights into the chemical properties and potential modifications that can enhance the efficacy of these compounds in therapeutic applications. For example, the synthesis of thio- and furan-fused heterocycles starting from acid derivatives shows the versatility in synthesizing structurally varied compounds with potential therapeutic applications (Ergun, Dengiz, Ozer, Şahin, & Balcı, 2014).
Potential in Cancer Treatment
Several studies have highlighted the potential of compounds related to 7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide in cancer treatment. Their ability to inhibit cancer cell growth and induce cytotoxicity makes them promising candidates for further investigation in the field of oncology. The detailed examination of their structure-activity relationships helps in understanding how modifications in their chemical structure can influence their therapeutic efficacy (Tsuzuki, Tomita, Shibamori, Sato, Kashimoto, & Chiba, 2004).
Eigenschaften
IUPAC Name |
7-methyl-1-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-16-8-11-19(12-9-16)27-22(30)15-29-14-21(25(32)28-18-6-4-3-5-7-18)23(31)20-13-10-17(2)26-24(20)29/h3-14H,15H2,1-2H3,(H,27,30)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWHCAQWCUDHHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

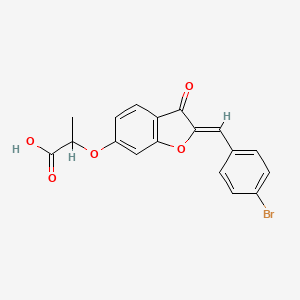
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2476899.png)
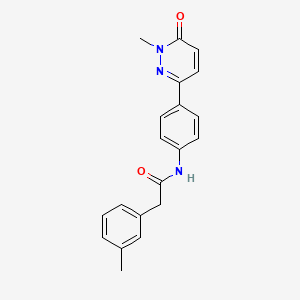
![2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2476903.png)
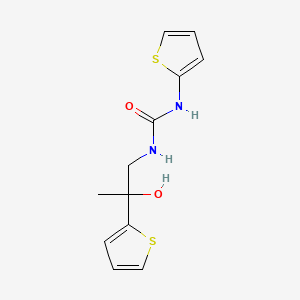
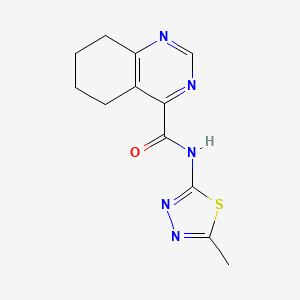
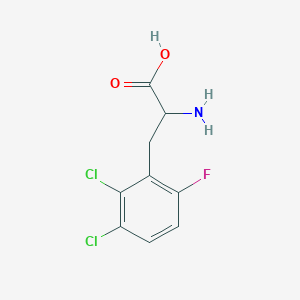
![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2476910.png)
![3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2476911.png)
![5-[(3-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2476914.png)
![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2476916.png)
![4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine](/img/structure/B2476917.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea](/img/structure/B2476919.png)
![5-(4-fluorobenzyl)-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2476920.png)